molecular formula C5H10N2O4 B12752973 N-Nitro-acetoxymethyl-ethylamine CAS No. 92667-17-9

N-Nitro-acetoxymethyl-ethylamine

Cat. No.: B12752973
CAS No.: 92667-17-9
M. Wt: 162.14 g/mol
InChI Key: ITSDZYCWFBICEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitro-acetoxymethyl-ethylamine is a compound that belongs to the class of nitroamines. Nitroamines are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a nitro group (-NO2) attached to an acetoxymethyl group (-CH2OCOCH3) and an ethylamine group (-CH2CH3NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-acetoxymethyl-ethylamine typically involves the nitration of acetoxymethyl-ethylamine. This can be achieved through the reaction of acetoxymethyl-ethylamine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Nitro-acetoxymethyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Nitro-acetoxymethyl-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitro-acetoxymethyl-ethylamine involves its interaction with molecular targets through its nitro and acetoxymethyl groups. The nitro group can undergo metabolic activation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetoxymethyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets .

Comparison with Similar Compounds

    N-Nitrosodimethylamine: Known for its carcinogenic properties and used in research to study mutagenesis.

    N-Nitrosodiethylamine: Similar in structure but with different alkyl groups, used in studies of organ-specific carcinogenicity.

    N-Nitrosomethylamine: Another nitrosamine with distinct biological activities.

Uniqueness: N-Nitro-acetoxymethyl-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its acetoxymethyl group differentiates it from other nitroamines, providing unique pathways for chemical reactions and biological interactions .

Properties

CAS No.

92667-17-9

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

[ethylamino(nitro)methyl] acetate

InChI

InChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3

InChI Key

ITSDZYCWFBICEN-UHFFFAOYSA-N

Canonical SMILES

CCNC([N+](=O)[O-])OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.